4-Chloro-2-(methylsulfonyl)benzaldehyde
Overview
Description
4-Chloro-2-(methylsulfonyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO3S. It is characterized by a benzaldehyde core substituted with a chlorine atom at the 4-position and a methylsulfonyl group at the 2-position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 4-Chloro-2-(methylsulfonyl)benzaldehyde typically begins with 4-chlorobenzaldehyde.
Sulfonylation: The introduction of the methylsulfonyl group can be achieved through sulfonylation reactions. One common method involves the reaction of 4-chlorobenzaldehyde with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The temperature is maintained at around 0-5°C initially and then allowed to rise to room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Chloro-2-(methylsulfonyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted by nucleophiles in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 4-Chloro-2-(methylsulfonyl)benzoic acid.
Reduction: 4-Chloro-2-(methylsulfonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-Chloro-2-(methylsulfonyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aldehyde groups. It may also serve as a probe in biochemical assays.
Medicine
While not a drug itself, this compound is used in the synthesis of various medicinal compounds. Its derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals. Its reactivity makes it valuable in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 4-Chloro-2-(methylsulfonyl)benzaldehyde exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, it serves as an electrophile, accepting electrons from reducing agents to form alcohols. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: Lacks the methylsulfonyl group, making it less reactive in certain sulfonylation reactions.
2-Methylsulfonylbenzaldehyde: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
4-Chloro-2-(methylthio)benzaldehyde: Contains a methylthio group instead of a methylsulfonyl group, leading to different chemical properties and reactivity.
Uniqueness
4-Chloro-2-(methylsulfonyl)benzaldehyde is unique due to the presence of both the chlorine and methylsulfonyl groups, which confer distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations and applications compared to its analogs.
Properties
IUPAC Name |
4-chloro-2-methylsulfonylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCOENXVGOGBIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375526 | |
Record name | 4-Chloro-2-(methylsulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-76-3 | |
Record name | 4-Chloro-2-(methylsulfonyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849035-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(methylsulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-(methylsulfonyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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